4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H12N2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in aqueous alkali. This method is stereoselective, producing individual cis isomers . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as POCl3, P2O5, or ZnCl2 .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as catalytic direct dehydrative amidation using organoboron compounds, could be applied to enhance the efficiency and environmental friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives of the parent compound.
Scientific Research Applications
4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Comparison: 4-Amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to its amino group at the 4-position and carboxylic acid group at the 8-position, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-amino-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-3,8,12H,4-5,11H2,(H,13,14) |
InChI Key |
YABQGZBAMHMPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1N)C=CC=C2C(=O)O |
Origin of Product |
United States |
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